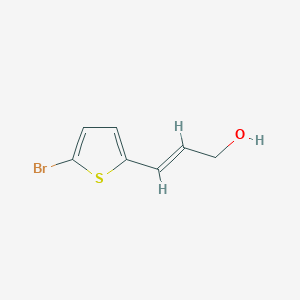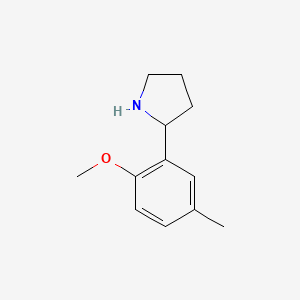
2-(2-Methoxy-5-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-5-methylphenyl)pyrrolidine: is a nitrogen-containing heterocyclic compound. Its chemical formula is C₁₂H₁₇NO , and its molecular weight is approximately 191.27 g/mol. The compound features a pyrrolidine ring substituted with a methoxy group and a methyl group on adjacent carbons .
Preparation Methods
a. Synthetic Routes: Several synthetic strategies exist for preparing this compound:
Ring Construction: Pyrrolidine rings can be constructed from different cyclic or acyclic precursors. The synthesis involves cyclization reactions under specific conditions.
Functionalization of Preformed Pyrrolidine Rings: For instance, proline derivatives can be modified to yield 2-(2-methoxy-5-methylphenyl)pyrrolidine.
b. Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights for potential large-scale processes.
Chemical Reactions Analysis
a. Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of 2-(2-Methoxy-5-methylphenyl)pyrrolidine.
Substitution: Substituents on the aromatic ring can be replaced via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure and pharmacophore space.
Biological Studies: Investigating its interactions with proteins and enzymes.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which 2-(2-Methoxy-5-methylphenyl)pyrrolidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other pyrrolidine derivatives.
Similar Compounds: Listing related compounds, such as other pyrrolidines or structurally analogous molecules.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-5-6-12(14-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 |
InChI Key |
KZXCJURBTXZUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


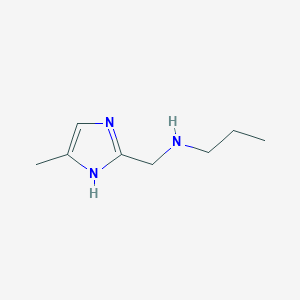


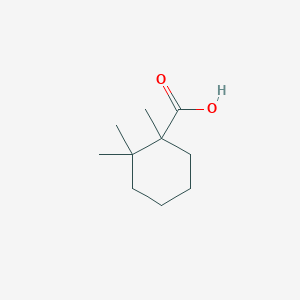
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13522183.png)
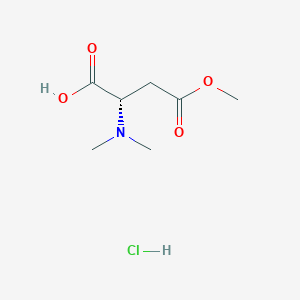
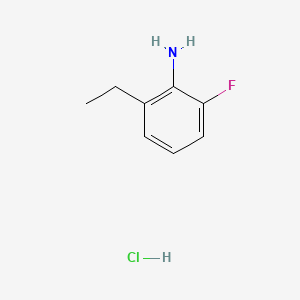
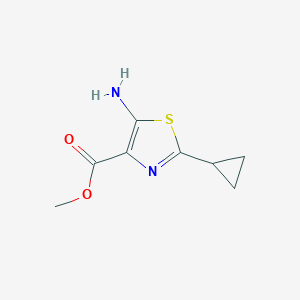
![N-[(2-chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B13522201.png)
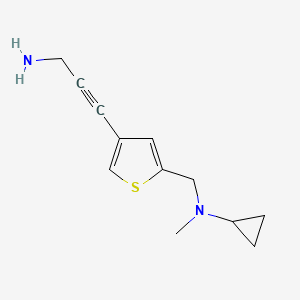
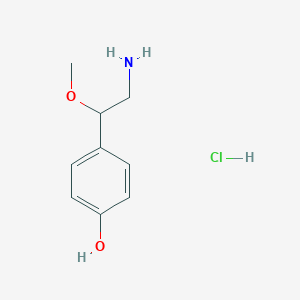

![Methyl 7-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13522231.png)
